![molecular formula C17H19N3O2 B3004789 N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide CAS No. 898350-07-7](/img/structure/B3004789.png)

N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Molecular Structure Analysis

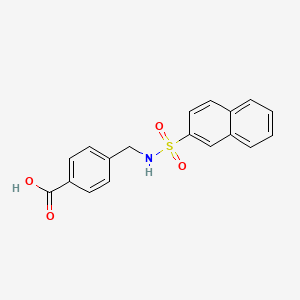

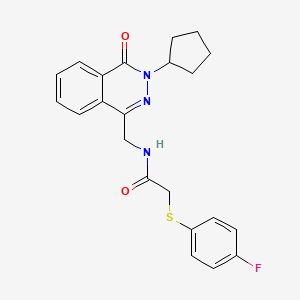

The molecular structure of compounds related to N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide has been elucidated using various analytical techniques. X-ray single crystallography has been employed to reveal the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . In another study, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, showing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . These structural analyses are crucial for understanding the chemical behavior and potential interactions of these compounds.

Chemical Reactions Analysis

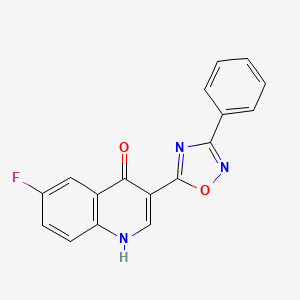

The chemical reactivity of the synthesized compounds has been explored in various contexts. For instance, the colorimetric sensing behavior of a benzamide derivative containing a 3,5-dinitrophenyl group for fluoride anions was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that the synthesized compounds can undergo specific chemical reactions that enable them to act as sensors or indicators for certain ions or molecules, which could be useful in analytical chemistry applications.

Physical and Chemical Properties Analysis

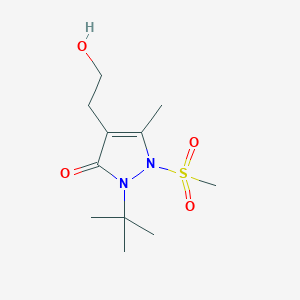

The physical and chemical properties of the synthesized compounds are characterized by a range of spectroscopic and analytical techniques. UV-Vis absorption and NMR analyses have been used to examine hydrogen bonding interactions in the solution phase of benzamide derivatives . The characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives included elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, providing a comprehensive understanding of their properties . These studies are essential for the development of new compounds with desired physical and chemical characteristics for various applications.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of α-Ketoamide Derivatives : OxymaPure, a related compound to N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide, was found effective in the synthesis of α-ketoamide derivatives. These derivatives were produced with high yield and purity using a coupling reagent method, demonstrating the potential of related compounds in synthetic chemistry (El‐Faham et al., 2013).

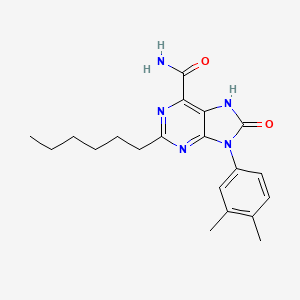

Anticonvulsant Activity of Enaminones : A study explored the anticonvulsant properties of enaminones, which are structurally related to N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide. The research focused on understanding the role of metabolites as active entities in these compounds (Eddington et al., 2003).

Molecular Structure Analysis

Study of Oxamides : Research on ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)alkylene(phenylene)]oxamides, which are similar in structure to N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide, provided insights into their yields and reaction conditions (D’yachenko et al., 2019).

Crystal Structure of Anticonvulsant Enaminones : The crystal structures of certain anticonvulsant enaminones were studied, providing valuable information about the molecular arrangement and hydrogen bonding patterns, which could be relevant for similar compounds (Kubicki et al., 2000).

Chemical Reactions and Synthesis

Microwave-Assisted Synthesis of Spiro-1,3-Oxazines : A method for synthesizing spiro-1,3-oxazine derivatives from N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides was developed. This research demonstrates the potential of microwave-assisted techniques in synthesizing compounds related to N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide (Saikia et al., 2014).

Oxamides in HIV Entry Inhibitors : The use of 2,2,2-trifluoroethyl chlorooxoacetate for the one-pot synthesis of N(1)-aryl-N(2)-alkyl-substituted oxamides, which are structurally related to the compound of interest, was explored in the context of HIV entry inhibitors (Bogolubsky et al., 2015).

特性

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c18-12-14-8-4-5-9-15(14)20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h4-6,8-9H,1-3,7,10-11H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQMZRFSKCAHQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromo-4-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide](/img/structure/B3004708.png)

![Ethyl 2-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B3004716.png)

![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B3004717.png)

![N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]-4-methylbenzamide](/img/structure/B3004718.png)

![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3004723.png)

![Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004724.png)

![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B3004727.png)